molecular formula C14H12ClNO2 B291145 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide

4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide

Cat. No. B291145
M. Wt: 261.7 g/mol
InChI Key: FXTOEHXLEBBHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide, also known as CHMB or NSC-40729, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.

Scientific Research Applications

4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Research has shown that 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has antitumor activity against various cancer cell lines, including breast cancer, leukemia, and lung cancer. Additionally, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide is not fully understood, but research has suggested that it may affect various biochemical and physiological processes. 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. Additionally, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been reported to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have several biochemical and physiological effects. Research has shown that 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of their growth and proliferation. Additionally, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide in lab experiments include its high purity and yield, as well as its potential applications in cancer research and inflammatory diseases. However, there are also limitations to using 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide. One direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide and its potential toxicity. Furthermore, research on the synthesis of 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide using alternative methods may lead to the development of more efficient and cost-effective methods for producing this compound.
Conclusion:
In conclusion, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. Its synthesis method has been reported in several research articles, and its mechanism of action affects various biochemical and physiological processes. 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have several advantages and limitations for lab experiments, and future research directions include exploring its potential applications in other diseases and understanding its mechanism of action and potential toxicity.

Synthesis Methods

4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide can be synthesized using various methods, including the reaction of 4-chloro-2-methylphenol with benzoyl chloride in the presence of a base, or the reaction of 4-chloro-2-methylphenol with 4-hydroxybenzoyl chloride in the presence of a base. These methods have been reported in several research articles and have been found to produce 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide with high purity and yield.

properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide

InChI

InChI=1S/C14H12ClNO2/c1-9-8-12(17)6-7-13(9)16-14(18)10-2-4-11(15)5-3-10/h2-8,17H,1H3,(H,16,18)

InChI Key

FXTOEHXLEBBHMW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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